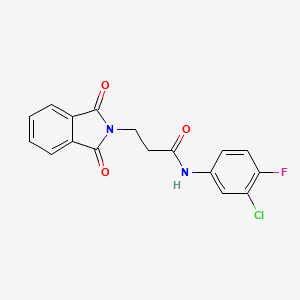

![molecular formula C16H13NO6 B5560888 5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)

5-[(4-methoxybenzoyl)amino]isophthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(4-methoxybenzoyl)amino]isophthalic acid is a compound of interest due to its structural features, including the isophthalic acid backbone and the 4-methoxybenzoyl group. These features suggest potential for various chemical reactions, physical properties, and applications in material science, catalysis, and possibly organic synthesis.

Synthesis Analysis

While specific synthesis routes for 5-[(4-methoxybenzoyl)amino]isophthalic acid are not detailed, similar compounds have been synthesized through multi-step processes involving methylation, bromination, ethylation, and oxidation reactions (Wang Yu, 2008). Such processes highlight the complexity and careful planning required to introduce specific functional groups at targeted positions on the aromatic ring.

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy to determine the arrangement of atoms and the presence of specific functional groups. For instance, studies have confirmed the chemical structure of related compounds through NMR and MS, providing insights into their molecular geometry and electronic structure which are critical for understanding reactivity and properties (J. Quiroga et al., 2008).

Chemical Reactions and Properties

The reactivity of compounds like 5-[(4-methoxybenzoyl)amino]isophthalic acid can be influenced by the presence of amino and methoxy groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution, condensation, and hydrogen bonding, which affect the compound's behavior in chemical syntheses and applications (K. Y. Yeong et al., 2018).

Physical Properties Analysis

The physical properties of compounds like 5-[(4-methoxybenzoyl)amino]isophthalic acid, including melting point, solubility, and crystalline structure, are key for their practical application. These properties are influenced by molecular structure and intermolecular forces, such as hydrogen bonding, which can be studied through crystallography and thermal analysis (Mei-An Zhu et al., 2011).

Applications De Recherche Scientifique

Photodynamic Therapy for Cancer Treatment

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These derivatives exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Activities

Yang et al. (2011) isolated new phthalide derivatives from Pestalotiopsis photiniae, which displayed significant antifungal activities against plant pathogens. This suggests potential agricultural applications in managing plant diseases (Yang et al., 2011).

Detection of Hazardous Materials

Das and Mandal (2018) designed fluorescent organic probes for highly selective and ultrafast sensing of 2,4,6-trinitrophenol (TNP) in water. The probes, differentiated by the number of amino groups, demonstrated the importance of amino groups for selective TNP detection, highlighting their application in environmental monitoring (Das & Mandal, 2018).

Proteasome Inhibition in Cancer Cells

Yan et al. (2015) synthesized compounds by condensing the carbonyl in 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one with amino groups in 5-aminoisophthalic acid, among others. These compounds inhibited the proliferation of human liver cancer HepG2 cells, indicating potential therapeutic applications in cancer treatment (Yan et al., 2015).

Propriétés

IUPAC Name |

5-[(4-methoxybenzoyl)amino]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c1-23-13-4-2-9(3-5-13)14(18)17-12-7-10(15(19)20)6-11(8-12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTHOTKXNUHKEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-Methoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

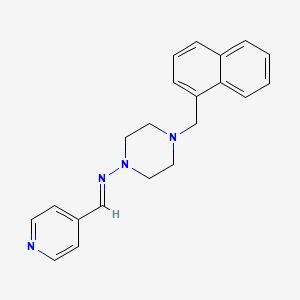

![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)butyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5560820.png)

![N-[4-[2-(dimethylamino)ethoxy]-1-(4-fluorophenyl)-1H-indazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5560831.png)

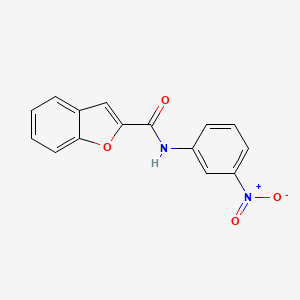

![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)

![methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5560837.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide hydrochloride](/img/structure/B5560841.png)

![ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5560847.png)

![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)

![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)

![ethyl [(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5560893.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)

![2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)